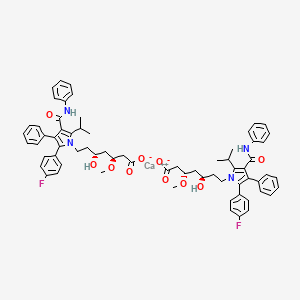

O-Methyl Atorvastatin Calcium Salt

説明

O-Methyl Atorvastatin Calcium Salt is a derivative of Atorvastatin . It is also known as Atorvastatin Calcium Trihydrate Impurity G . The molecular formula is 2 C34 H36 F N2 O5 . Ca and the molecular weight is 1183.39 .

Synthesis Analysis

The synthesis of Atorvastatin Calcium Salt has been improved to yield >99.5% product purity . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step . Another method involves the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step .Molecular Structure Analysis

The molecular structure of O-Methyl Atorvastatin Calcium Salt is complex, with a molecular formula of 2 C34 H36 F N2 O5 . Ca . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

Atorvastatin and its derivatives have been analyzed using various liquid chromatographic methods . These methods have been used to quantify atorvastatin in biological fluids, with 34% of the methods using a UV spectrophotometer as a detector, and 55% using MS/MS as a detector .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Methyl Atorvastatin Calcium Salt include a molecular weight of 1183.39 and a melting point of >155°C . It is also hygroscopic .科学的研究の応用

Determination of Enantiomeric Purity

Atorvastatin (ATV) is a well-established lipid-lowering agent. ATV has two stereogenic centers, and of the four possible stereoisomers, only the (3R,5R) form is used therapeutically .

Synthesis of Molecular Imaging Tool

[18F]Atorvastatin, the 18F labeled version of one of the most widely prescribed statins, may be a useful tool for statin-related research . It was synthesized via an optimized ruthenium-mediated late-stage 18F-deoxyfluorination . This tool can help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .

Bioavailability Enhancement

The solubility and bioavailability of poorly water-soluble atorvastatin calcium (ATC) can be improved by the solid dispersion technique using natural polymer as a hydrophilic carrier . ATC is an anti-hyperlipidemic agent with low bioavailability due to its inability to dissolve in water .

Cardiovascular Disease Prevention

Statins, including atorvastatin, are lipid-lowering agents that inhibit cholesterol synthesis and are clinically used in the primary and secondary prevention of cardiovascular diseases .

Atherosclerosis Research

[18F]Atorvastatin significantly accumulates in atherosclerotic plaques, which could make it a useful tool for researching atherosclerosis, a chronic inflammatory pathology characterized by the deposition of plaques in the walls of arteries .

Understanding Statin Mechanisms of Action

[18F]Atorvastatin showed the potential to be used as a tool for understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of [18F]atorvastatin may help to better understand the origin of off-target effects .

Safety And Hazards

将来の方向性

Atorvastatin, the parent compound of O-Methyl Atorvastatin Calcium Salt, is widely used in the treatment of hypercholesterolemia . Future research may focus on understanding the mechanism of action of statins, the origin of off-target effects, and potentially distinguishing between statin-resistant and non-resistant patients .

特性

IUPAC Name |

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJYEDNFTDTVCI-KYDAQBLCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H72CaF2N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858014 | |

| Record name | Calcium bis{(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methyl Atorvastatin Calcium Salt | |

CAS RN |

887196-29-4 | |

| Record name | Calcium bis{(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

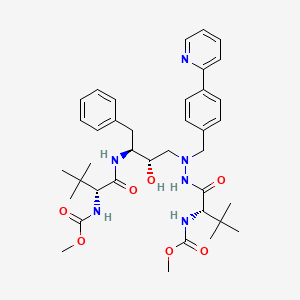

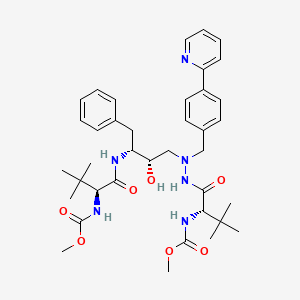

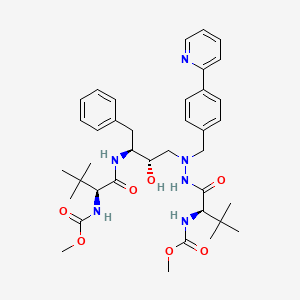

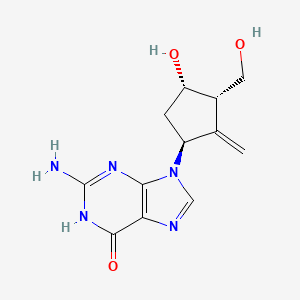

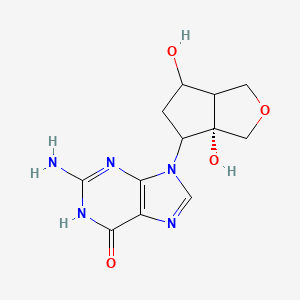

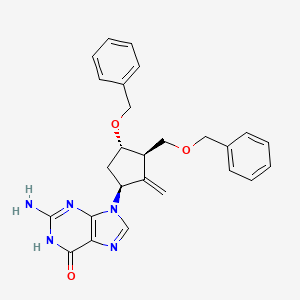

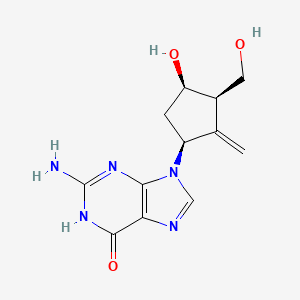

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

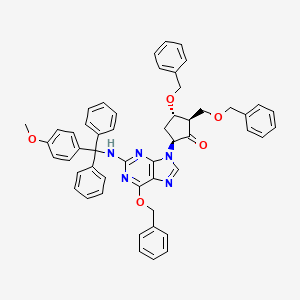

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)